Lafutidine has been investigated in Peptic Ulcer, Community-acquired Pneumonia, and Gastroesophageal Reflux Disease (GERD).
Lafutidine
CAS No.: 118288-08-7
Cat. No.: VC21349204
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 118288-08-7 |
---|---|
Molecular Formula | C22H29N3O4S |
Molecular Weight | 431.6 g/mol |
IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide |
Standard InChI | InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) |
Standard InChI Key | KMZQAVXSMUKBPD-UHFFFAOYSA-N |
Isomeric SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3 |
SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 |
Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 |
Appearance | pale-yellow crystals |
Melting Point | 96.0-99.0°C |
Chemical Identity and Properties
Lafutidine (CAS No. 118288-08-7) is identified chemically as (Z)-2-((Furan-2-ylmethyl)sulfinyl)-n-(4-((3-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide . This compound possesses the molecular formula C22H29N3O4S with a molecular weight of 431.55 . As a pharmaceutical entity, lafutidine has been marketed under brand names including Stogar and Protecadin .
Physical and Chemical Characteristics
The physical and chemical properties of lafutidine provide important insights into its pharmaceutical behavior and formulation requirements:
Property | Value |
---|---|
Melting point | 92.7-94.9°C |
Boiling point | 704.2±60.0°C (Predicted) |
Density | 1.252±0.06 g/cm³ (Predicted) |
Physical form | Powder to crystal |
Color | White to orange to green |
pKa | 13.13±0.46 (Predicted) |
Water solubility | Insoluble in water |
Storage requirements | Sealed in dry container, store in freezer under -20°C |
The compound exhibits variable solubility in different solvents, with maximum concentrations of 48.67 mg/mL in DMSO (112.77 mM), 9.0 mg/mL in ethanol (20.86 mM), and 5.0 mg/mL in DMF (11.59 mM) . This solubility profile is significant for pharmaceutical formulation considerations.
Pharmacological Profile
Primary Mechanism of Action
Lafutidine functions primarily as a histamine H2-receptor antagonist, inhibiting histamine-induced cAMP production in cells expressing human histamine H2 receptors at concentrations as low as 10 nM . This mechanism underlies its ability to reduce gastric acid secretion, which is fundamental to its antiulcer effects.
Unlike first-generation H2-receptor antagonists, lafutidine exhibits potent inhibition of gastric acid secretion during both daytime and nighttime periods . This represents a clinically significant advantage, as conventional H2-receptor antagonists predominantly affect nighttime acid secretion. Evidence supports that lafutidine elevates postprandial intragastric pH more effectively than comparable agents .
Clinical Applications
Approved Therapeutic Indications
Lafutidine has received regulatory approval for several gastrointestinal conditions:
The compound's dual action of acid suppression combined with mucosal protection provides a theoretical advantage in these conditions compared to agents with only acid-suppressive properties.
Clinical Efficacy in Dyspepsia
A randomized, multicentric clinical trial comparing lafutidine 10 mg versus rabeprazole 20 mg in patients with heartburn-dominant uninvestigated dyspepsia demonstrated significant differences in therapeutic outcomes after 4 weeks of treatment:
-
Symptom relief: 89.90% for lafutidine versus 65.26% for rabeprazole (P < 0.01)
-
Symptom resolution: 70.71% for lafutidine versus 25.26% for rabeprazole (P < 0.01)
Comparative Pharmacology
Comparison with First-Generation H2-Receptor Antagonists
Lafutidine exhibits several advantages over first-generation H2-receptor antagonists such as cimetidine and famotidine:
-
Effective inhibition of both daytime and nighttime acid secretion
-
Additional gastroprotective properties mediated through sensory nerves
-
Influence on gastrointestinal peptides including CGRP and somatostatin
These properties position lafutidine as a more versatile agent within the H2-receptor antagonist class, potentially offering clinical advantages in specific gastrointestinal disorders.
Comparison with Proton Pump Inhibitors
The relative efficacy of lafutidine compared to proton pump inhibitors (PPIs) appears to be condition-dependent:
-
Superior to rabeprazole for heartburn-dominant uninvestigated dyspepsia
-
Inferior to lansoprazole for mild GERD, particularly during maintenance therapy
These findings suggest that the selection between lafutidine and PPIs should be guided by the specific gastrointestinal condition being treated, with consideration of factors such as symptom pattern, disease severity, and treatment phase.
Experimental Research Findings
Pharmacokinetic Considerations
Human pharmacokinetic studies have demonstrated that after oral administration, plasma concentrations of lafutidine peak between 90 and 150 minutes post-administration, similar to the pharmacokinetic profile of famotidine . This relatively rapid absorption supports its clinical efficacy as an on-demand treatment for acute symptoms.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume